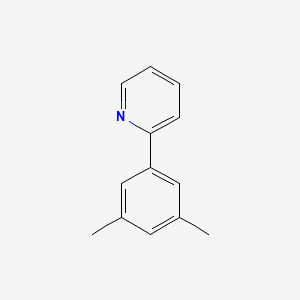

2-(3,5-Dimethylphenyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Suzuki–Miyaura Coupling : This transition metal-catalyzed carbon–carbon bond-forming reaction has been widely applied. The process utilizes organoboron reagents, which are generally stable and environmentally benign. Various boron reagents have been developed for this purpose, tailored to specific coupling conditions . For example, organotrifluoroborate salts have been studied in Suzuki–Miyaura couplings . Carbonate Aminolysis and Isocyanate Chemistry : Novel chiral selectors based on cellulose, such as 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) , have been synthesized through these regioselective methods . Palladium-Catalyzed Cross-Coupling Reaction : The compound 3,5-bis(2,5-dimethylphenyl)pyridine was synthesized via this reaction. Its spectroscopic, structural, electronic, and bioactive characteristics have been investigated .

科学的研究の応用

Spectroscopic and Structural Analysis

2-(3,5-Dimethylphenyl)pyridine derivatives have been extensively studied for their spectroscopic and structural characteristics. For instance, a novel derivative synthesized via Pd(0) catalyzed cross coupling reaction was examined using X-ray diffraction (XRD) and various spectroscopic techniques. Its molecular structure and bioactive characteristics were explored through density functional theory (DFT) and natural bond orbital (NBO) analysis, indicating significant biological activity (Akram et al., 2020).

Applications in Organic Chemistry

The compound has been used in organic chemistry, particularly in the context of degenerate transesterification reactions. Studies have investigated the rate of exchange of the 3,5-dimethylphenolate ion in various solvents, providing insights into the reactivity of this class of compounds (Jackman et al., 1991).

Catalysis and Small Molecule Activation

In the field of catalysis, derivatives of 2-(3,5-Dimethylphenyl)pyridine have been used to synthesize palladium complexes that demonstrate potential in activating small molecules. These complexes have been studied for their molecular structures and the potential to catalyze reactions like oligomerization of ethylene (Ojwach et al., 2009).

Hydrogen Bonding and Magnetic Properties

Research has also explored the hydrogen-bonding capabilities of 2-(3,5-Dimethylphenyl)pyridine derivatives in dinuclear complexes, particularly those involving copper(II) ions. Such studies contribute to understanding the magnetic and spectroscopic properties of these complexes (Colacio et al., 1991).

Asymmetric Transfer Hydrogenation

In asymmetric chemistry, certain derivatives are used in the asymmetric transfer hydrogenation of ketones, highlighting the influence of catalyst structure and reaction conditions on the transfer hydrogenation reactions (Magubane et al., 2017).

Materials Science Applications

In materials science, some derivatives have been employed in the production of phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating significant efficiency and stability in this application (Cheon et al., 2020).

特性

IUPAC Name |

2-(3,5-dimethylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGDOTIDCKHYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2705871.png)

![1-Cyclohexyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2705872.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2705876.png)

![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)

![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)

![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)